molecular formula C19H22N2O4S B2660607 N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-3-methoxybenzamide CAS No. 899738-93-3

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-3-methoxybenzamide

Cat. No. B2660607
CAS RN: 899738-93-3
M. Wt: 374.46
InChI Key: KWUYYBKIULEVQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-3-methoxybenzamide”, also known as K777, is a small molecule compound. It has a molecular formula of C19H22N2O4S and a molecular weight of 374.46. It is an androgen receptor (AR) antagonist and an anti-androgen that effectively suppresses growth of both androgen-dependent and androgen-independent prostate cancer cell lines that express AR .

Scientific Research Applications

Anti-Cancer Research

This compound could potentially be used in anti-cancer research. The structure of the compound suggests that it might have properties that could inhibit the growth of cancer cells .

Neurodegenerative Disorders

The compound could have applications in the treatment of neurodegenerative disorders. Isoquinoline alkaloids, which are a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines form an important class, have shown diverse biological activities against various neurodegenerative disorders .

Infective Pathogens

The compound could potentially be used in the treatment of various infective pathogens. As mentioned earlier, 1,2,3,4-tetrahydroisoquinolines have shown diverse biological activities against various infective pathogens .

Androgen Receptor Antagonist

The compound has been identified as an androgen receptor (AR) antagonist . This suggests potential applications in conditions where androgen receptor activity needs to be suppressed.

Prostate Cancer Treatment

The compound has been found to effectively suppress the growth of both androgen-dependent and androgen-independent prostate cancer cell lines that express AR . This suggests potential applications in the treatment of prostate cancer.

Breast Cancer Treatment

The compound could potentially be used in the treatment of breast cancer. The compound’s activity as an androgen receptor antagonist suggests that it could be effective in treating cancers that are sensitive to androgen, such as certain types of breast cancer .

Synthetic Chemistry

The compound could be used in synthetic chemistry as a building block for the synthesis of other complex molecules .

Drug Development

Given its potential therapeutic properties, the compound could be used in drug development for a variety of conditions.

Mechanism of Action

This compound acts as an androgen receptor (AR) antagonist . It effectively suppresses the growth of both androgen-dependent and androgen-independent prostate cancer cell lines that express AR .

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-25-18-8-4-7-16(13-18)19(22)20-10-12-26(23,24)21-11-9-15-5-2-3-6-17(15)14-21/h2-8,13H,9-12,14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUYYBKIULEVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-methoxybenzamide

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